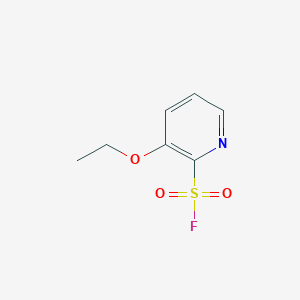

3-Ethoxypyridine-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Prosthetic Labeling of Peptides and Proteins

3-Ethoxypyridine-2-sulfonyl fluoride has shown utility in the development of radiopharmaceuticals, particularly in the prosthetic labeling of peptides and proteins for positron emission tomography (PET). For example, FPyME, a fluoropyridine-based maleimide reagent, was designed for this purpose, demonstrating efficient conjugation with thiol functions on peptides and proteins. This strategy allows for selective labeling, enhancing the development of peptide- and protein-based radiopharmaceuticals for PET imaging applications (de Bruin et al., 2005).

Synthesis of Fluorinated Compounds

Another application involves the use of sulfonyl fluoride precursors in the synthesis of fluorinated compounds. For instance, 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone has been utilized as a precursor for the production of F-18 16α-fluoroestradiol, showcasing the role of sulfonyl fluoride derivatives in facilitating nucleophilic fluorination reactions. This process yields high incorporation rates of fluoride, indicating its efficacy in the synthesis of fluorinated radiotracers for medical imaging (Lim et al., 1996).

Development of New Sulfonyl Fluoride Reagents

New sulfonyl fluoride reagents have been developed to expand the toolkit of synthetic chemistry. For example, (E)-2-methoxyethene-1-sulfonyl fluoride has been applied in constructing enaminyl sulfonyl fluorides, offering atom-economical access to diverse N-ESF under mild and environmentally benign conditions. This underscores the role of sulfonyl fluoride derivatives in facilitating the synthesis of novel chemical entities (Liu et al., 2023).

Electrosynthesis Applications

Sulfonyl fluorides play a significant role in electrosynthesis, where novel methods for their preparation have been explored. For instance, an electrochemical approach has been reported for the synthesis of sulfonyl fluorides using thiols or disulfides in combination with potassium fluoride. This method highlights the versatility and environmental friendliness of sulfonyl fluoride synthesis, broadening its applicability in various chemical syntheses (Laudadio et al., 2019).

Safety and Hazards

3-Ethoxypyridine-2-sulfonyl fluoride is classified as dangerous with the hazard statement H314, which indicates it causes severe skin burns and eye damage . Precautionary measures include avoiding inhaling dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

3-ethoxypyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-2-12-6-4-3-5-9-7(6)13(8,10)11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPZIWGAZBGPII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=CC=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine](/img/structure/B2496307.png)

![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)

![N-benzyl-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2496326.png)

![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)